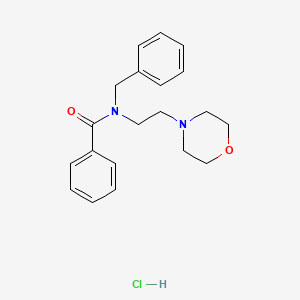
N-Benzyl-N-(2-morpholinoethyl)benzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-N-(2-morpholinoethyl)benzamide hydrochloride is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group, a morpholinoethyl group, and a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(2-morpholinoethyl)benzamide hydrochloride typically involves the reaction of benzylamine with 2-chloroethylmorpholine in the presence of a base, followed by the reaction with benzoyl chloride. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the final product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-N-(2-morpholinoethyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl and morpholinoethyl groups can participate in substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or morpholino derivatives.
Aplicaciones Científicas De Investigación
N-Benzyl-N-(2-morpholinoethyl)benzamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, including anti-depressants and anti-cancer drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Benzyl-N-(2-morpholinoethyl)benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamide moiety can bind to active sites of enzymes, inhibiting their activity. The morpholinoethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
N-Benzylbenzamide: Similar structure but lacks the morpholinoethyl group.
N-Phenethylbenzamide: Contains a phenethyl group instead of a benzyl group.
N-Benzyloxybenzamide: Contains a benzyloxy group instead of a benzyl group.
Uniqueness
N-Benzyl-N-(2-morpholinoethyl)benzamide hydrochloride is unique due to the presence of both benzyl and morpholinoethyl groups, which confer specific chemical and biological properties. The morpholinoethyl group enhances the compound’s solubility and potential for biological interactions, making it a valuable compound in medicinal chemistry and organic synthesis .
Propiedades
Número CAS |
1808-21-5 |
|---|---|
Fórmula molecular |
C20H25ClN2O2 |
Peso molecular |
360.9 g/mol |
Nombre IUPAC |
N-benzyl-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |
InChI |
InChI=1S/C20H24N2O2.ClH/c23-20(19-9-5-2-6-10-19)22(17-18-7-3-1-4-8-18)12-11-21-13-15-24-16-14-21;/h1-10H,11-17H2;1H |
Clave InChI |
YAPXGEFPOKPGAB-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCN(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaen-2-one](/img/structure/B14758413.png)

![4'-Isopropoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14758422.png)

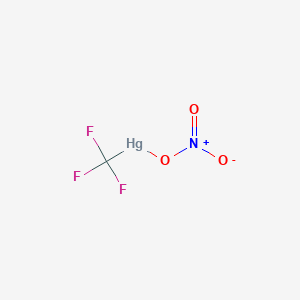

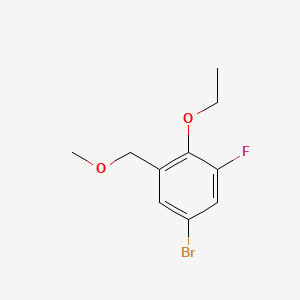
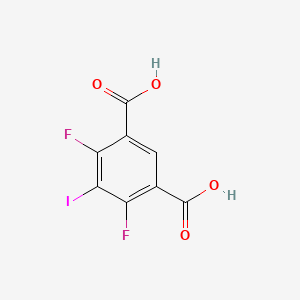



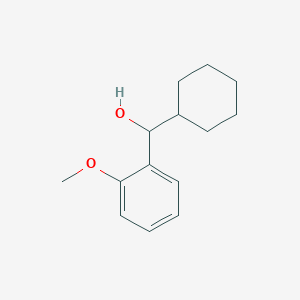

![2-{4-[(2R)-2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-3,5-dimethylphenyl}-5,7-dimethoxy-4H-1-benzopyran-4-one](/img/structure/B14758480.png)
